molecular formula C10H10F3N5 B7016839 N-[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methyl]pyrimidin-2-amine

N-[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methyl]pyrimidin-2-amine

Cat. No.: B7016839
M. Wt: 257.22 g/mol
InChI Key: DLLZDYOQIMZUGB-UHFFFAOYSA-N
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Description

N-[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methyl]pyrimidin-2-amine is a heterocyclic compound that features a pyrazole ring substituted with a trifluoromethyl group and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methyl]pyrimidin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methyl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

N-[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methyl]pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biology: It may be used in biological studies to investigate its effects on various biological pathways and processes.

    Materials Science: The compound can be utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methyl]pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methyl]pyrimidin-2-amine is unique due to its specific combination of a trifluoromethyl-substituted pyrazole ring and a pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N5/c1-18-8(7(5-17-18)10(11,12)13)6-16-9-14-3-2-4-15-9/h2-5H,6H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLZDYOQIMZUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(F)(F)F)CNC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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